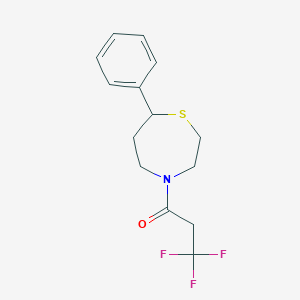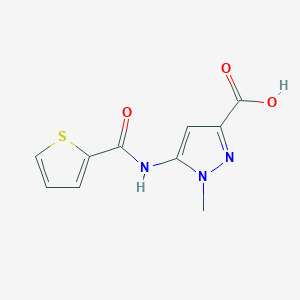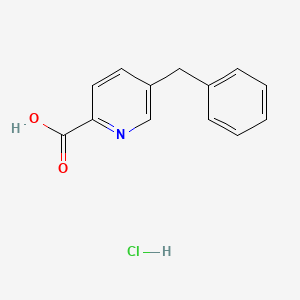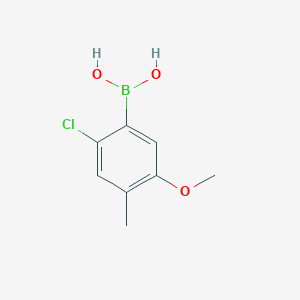
(2S)-2,6,6-Trimethylheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,6,6-Trimethylheptan-1-ol, also known as Isooctanol, is a colorless liquid with a strong odor. It is a versatile compound that finds its application in various industries such as pharmaceuticals, cosmetics, and flavors. Isooctanol is a chiral compound, which means it exists in two enantiomeric forms, the (S)- and (R)-isomers.
Mecanismo De Acción
(2S)-2,6,6-Trimethylheptan-1-ol acts as a positive allosteric modulator of GABA(A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It is also known to have antinociceptive effects, which means it reduces pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2,6,6-Trimethylheptan-1-ol has several advantages and limitations for lab experiments. Its advantages include its high solubility in water and organic solvents, its low toxicity, and its ability to modulate GABA(A) receptors. Its limitations include its strong odor, which can interfere with experiments, and its potential to cause false-positive results in some assays.
Direcciones Futuras
There are several future directions for (2S)-2,6,6-Trimethylheptan-1-ol research, including the development of this compound analogs with better pharmacological properties, the investigation of this compound's effects on other neurotransmitter systems, and the exploration of this compound's potential as a therapeutic agent for various neurological disorders.
Conclusion:
In conclusion, this compound is a versatile compound that finds its application in various industries and scientific research fields. Its mechanism of action as a positive allosteric modulator of GABA(A) receptors and its biochemical and physiological effects make it a valuable tool for pharmacological and neuroscience research. However, its limitations and potential for interference with experiments must be taken into consideration. Further research on this compound and its analogs may lead to the development of new therapeutic agents for various neurological disorders.
Métodos De Síntesis
(2S)-2,6,6-Trimethylheptan-1-ol can be synthesized via several methods, including the Grignard reaction, the reduction of isophorone, and the hydrogenation of diisobutylene. The Grignard reaction involves the reaction of magnesium with 2,4,4-trimethylpentan-2-one, followed by the addition of water to form this compound. The reduction of isophorone involves the reduction of isophorone with sodium borohydride in the presence of a catalyst to form this compound. The hydrogenation of diisobutylene involves the reaction of diisobutylene with hydrogen gas in the presence of a catalyst to form this compound.
Aplicaciones Científicas De Investigación
(2S)-2,6,6-Trimethylheptan-1-ol finds its application in various scientific research fields, including pharmacology, toxicology, and neuroscience. In pharmacology, this compound is used as a solvent for drugs and as a flavoring agent in oral medications. In toxicology, this compound is used as a reference standard for the analysis of environmental samples. In neuroscience, this compound is used as a modulator of GABA(A) receptors.
Propiedades
IUPAC Name |
(2S)-2,6,6-trimethylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBWOCOOGRGQP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

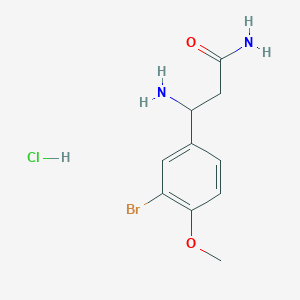

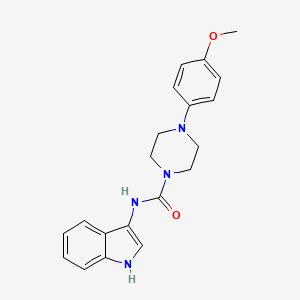
![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)
![2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947250.png)

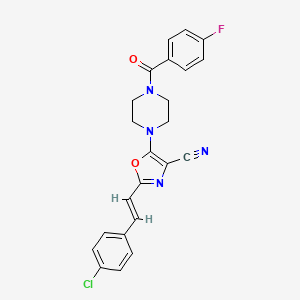
![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)
